5-Bromo-2h-chromen-2-one
Overview
Description
5-Bromo-2h-chromen-2-one: is a brominated derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of a bromine atom at the fifth position of the chromen-2-one structure. It is a solid compound with a molecular weight of 225.04 g/mol .
Mechanism of Action
Target of Action
Coumarin derivatives, which include 5-bromo-2h-chromen-2-one, are known to interact with a variety of biological targets due to their diverse pharmacological activities .
Mode of Action
It’s worth noting that coumarin derivatives have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, and other activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with coumarin derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.
Result of Action
Some coumarin derivatives have shown promising antitumor activity against liver carcinoma (hepg2-1), suggesting potential cytotoxic effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2h-chromen-2-one typically involves the bromination of chromen-2-one. One common method is the bromination of 3-acetylcoumarin using bromine in chloroform . The reaction proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2h-chromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The chromen-2-one core can undergo oxidation or reduction reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted chromen-2-one derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the chromen-2-one core.
Scientific Research Applications
Comparison with Similar Compounds
3-Bromo-2h-chromen-2-one: Another brominated coumarin derivative with similar reactivity but different substitution pattern.
6-Bromo-2h-chromen-2-one: Similar to 5-Bromo-2h-chromen-2-one but with the bromine atom at the sixth position.
7-Bromo-2h-chromen-2-one: Brominated at the seventh position, showing different reactivity and biological activities.
Uniqueness: this compound is unique due to the specific position of the bromine atom, which influences its chemical reactivity and biological activities. The position of the bromine atom can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
5-bromochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZOUPQOVMAVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294276 | |
Record name | 5-bromo-2h-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38169-99-2 | |
Record name | NSC95691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-2h-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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